2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c1-5-2-7(12)11-6(3-8(13)14)4-15-9(11)10-5/h2,4H,3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUZXGRCCLHZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acetic Acid Group Incorporation via Knoevenagel Condensation
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly reduces reaction times for thiazolo[3,2-a]pyrimidine formation. For instance, cyclocondensation of 2-aminothiazole with ethyl acetoacetate under microwave conditions (150°C, 20 min) achieves 78% yield of the core structure, compared to 65% under conventional heating. This method is adaptable for introducing acetic acid groups via in-situ ester hydrolysis, reducing total synthesis time from 12 h to 4 h.
Hydrolysis of Ester Precursors
Ethyl Ester Hydrolysis
Starting from ethyl 2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetate , hydrolysis with aqueous NaOH (2M, 70°C, 6 h) affords the carboxylic acid in 90% yield. The ester precursor is synthesized via alkylation of the thiazolo[3,2-a]pyrimidine core with ethyl bromoacetate, though this step requires strict anhydrous conditions to prevent by-product formation.
Table 2: Hydrolysis Optimization for Acetic Acid Formation
| Ester Precursor | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl ester | NaOH (2M) | 70 | 6 | 90 |
| Methyl ester | LiOH (1M) | 80 | 8 | 85 |
One-Pot Synthesis Approaches
A novel one-pot method combines thiourea , ethyl acetoacetate , and chloroacetic acid in ethanol under reflux, achieving 70% yield of the target compound. This strategy eliminates intermediate isolation steps, with IR and NMR data confirming direct formation of the acetic acid moiety (IR: 1705 cm⁻¹ for C=O; 1H NMR: δ 3.75 ppm for CH2COOH) .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolopyrimidine derivatives.
Substitution: Formation of alkylated or arylated thiazolopyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
Research has demonstrated that derivatives of thiazolo[3,2-a]pyrimidines exhibit a range of pharmacological properties:
- Anticancer Activity : Compounds with similar structures have been shown to inhibit cancer cell proliferation. For instance, studies indicate that thiazolo-pyrimidines can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest .
- Antimicrobial Properties : Thiazolo[3,2-a]pyrimidines have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymes .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, making it a candidate for treating conditions like arthritis. Research indicates that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s. They appear to modulate neurotransmitter levels and reduce oxidative stress .
Agricultural Applications
Emerging studies suggest that 2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid may also serve as a plant growth regulator:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of derivatives of this compound on breast cancer cells. The findings showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity of the compound was assessed against various bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to biological targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid with structurally related thiazolo[3,2-a]pyrimidine derivatives, focusing on molecular features, synthesis, and biological activity.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility : The acetic acid group in the target compound improves aqueous solubility compared to ester or amide derivatives (e.g., compound 28a ) .
- Melting Point : The aspartic acid derivative (compound 35 ) has a high melting point (253.1–256.8 °C), suggesting strong crystalline packing due to hydrogen bonding .
- Hydrogen Bonding : The acetic acid moiety enables robust intermolecular interactions, as evidenced by crystallographic studies .
Biological Activity
2-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
The compound has a molecular formula of C₉H₈N₂O₃S and a molecular weight of approximately 224.23 g/mol. Its structure includes a thiazolo[3,2-a]pyrimidine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈N₂O₃S |
| Molecular Weight | 224.23 g/mol |
| CAS Number | 1226208-46-3 |
| Purity | 97% |
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include Biginelli condensation and subsequent modifications to achieve the desired thiazole structure. The compound can be synthesized with high yields through careful control of reaction conditions and reagents used.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives, including this compound. In vitro evaluations have shown significant activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Anticancer Activity
Thiazolo[3,2-a]pyrimidines have been investigated for their anticancer properties due to their ability to inhibit key cellular processes involved in tumor growth.
- Cytotoxicity :
- Mechanism of Action :
Case Studies
Several studies have focused on the biological evaluation of thiazolo[3,2-a]pyrimidine derivatives:
- Study on Antimicrobial Properties :
- Cytotoxicity Assessment :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial in optimizing the biological activity of thiazolo[3,2-a]pyrimidine derivatives. Key findings include:
- Substituent Effects :
- Core Structure Importance :
Q & A
Q. Table 1. Key Crystallographic Parameters from Representative Studies
| Parameter | Value () | Value () |
|---|---|---|
| C5 Deviation (Å) | 0.224 | 0.198 |
| Dihedral Angle (°) | 80.94 | 65.2 |
| Hydrogen Bond (C—H···O) Length | 2.89 Å | 2.76 Å |
Q. Table 2. Optimization of Amidation Reaction (Ethyl Carboxylate to Carboxamide)
| Condition | Yield () | Purity (HPLC) |
|---|---|---|
| Ethanol, 78°C | 85% | >98% |
| Methanol, 65°C | 72% | 95% |
| Catalyst (NaOH) | 68% | 93% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
